molecular formula C9H12ClF2N B1492954 1-(2,4-Difluorophenyl)propan-1-amine hydrochloride CAS No. 2097949-66-9

1-(2,4-Difluorophenyl)propan-1-amine hydrochloride

Cat. No. B1492954
CAS RN: 2097949-66-9
M. Wt: 207.65 g/mol
InChI Key: YXYGIKPAUSGSLO-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)propan-1-amine hydrochloride, also known as 2,4-DFPH, is an organic compound that has been used in various scientific studies and laboratory experiments. It is a white crystalline solid with a molecular weight of 311.8 g/mol and a melting point of 143-145°C. 2,4-DFPH is a fluorinated derivative of propan-1-amine and is used in the synthesis of various compounds and drugs. It has been studied for its potential therapeutic uses in humans and animals and has been used in laboratory experiments for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

The scientific research applications of 1-(2,4-Difluorophenyl)propan-1-amine hydrochloride span various fields, including organic chemistry, materials science, and pharmacology. This compound's significance primarily arises from its utility as an intermediate in the synthesis of complex molecules and its role in studying molecular structures and interactions.

  • X-ray Structures and Computational Studies of Cathinones : The compound's structural analogs have been characterized using techniques like FTIR, UV-Vis, and multinuclear NMR spectroscopy, with their structures determined by X-ray diffraction. Such studies provide insights into the molecular geometry and electronic spectra, aiding in the understanding of similar compounds' physicochemical properties (Nycz et al., 2011).

  • Inhibition Performance on Corrosion : Derivatives of similar amines, like tertiary amines synthesized from 1,3-di-amino-propan-2-ol, demonstrate significant efficacy as corrosion inhibitors for carbon steel. This application is crucial in materials science for protecting metals against corrosion, highlighting the compound's relevance in developing protective coatings (Gao et al., 2007).

  • Photophysical Properties and Fluorescence Enhancement : The study of fluorescence enhancement by N-phenyl substitutions on similar aminostilbene derivatives reveals the "amino conjugation effect," enhancing the fluorescence quantum yields and reducing photoisomerization. These findings are significant for designing fluorescent probes and materials with specific optical properties (Yang et al., 2002).

  • Gas Separation Applications : Hyperbranched polyimides synthesized from triamine monomers, including those related to the compound , show potential in gas separation technologies. These materials' ability to selectively permeate gases can revolutionize industrial gas separation processes, enhancing efficiency and reducing energy consumption (Fang et al., 2000).

  • Oligonucleotide Immobilization on Surfaces : A tetrafluorophenyl activated ester self-assembled monolayer, a similar compound, facilitates the immobilization of amine-modified oligonucleotides on gold surfaces. This application is pivotal in biosensor development and DNA array fabrication, offering a robust method for biomolecule attachment with high stability and density (Lockett et al., 2008).

properties

IUPAC Name

1-(2,4-difluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N.ClH/c1-2-9(12)7-4-3-6(10)5-8(7)11;/h3-5,9H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYGIKPAUSGSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=C(C=C1)F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Difluorophenyl)propan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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